2,6-Dimethyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine
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Overview
Description
2,6-Dimethyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine is a complex organic compound that features a morpholine ring substituted with a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Thiazole to the Morpholine Ring: The thiazole derivative is then reacted with a morpholine derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens or nucleophiles like amines can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2,6-Dimethyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also feature a thiazole ring and have similar biological activities.
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Uniqueness
2,6-Dimethyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the morpholine and thiazole rings allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H20N2OS |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
2,6-dimethyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine |
InChI |
InChI=1S/C16H20N2OS/c1-12-8-18(9-13(2)19-12)10-15-11-20-16(17-15)14-6-4-3-5-7-14/h3-7,11-13H,8-10H2,1-2H3 |
InChI Key |
JBDMSOHMESPZMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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